2,3-dinonylnaphthalene-1-sulfonic Acid

Isomeric purity Quality control Batch reproducibility

2,3-Dinonylnaphthalene-1-sulfonic acid (CAS 1135682-32-4) is a structurally defined single-isomer aryl sulfonic acid with the molecular formula C28H44O3S and molecular weight 460.71 g/mol. It belongs to the dinonylnaphthalene sulfonic acid (DNNSA) family, which are recognized as high-production-volume chemicals used extensively as acid catalysts, pigment dispersants, corrosion inhibitors, and metal extraction agents across industrial coatings, lubricants, and hydrometallurgy.

Molecular Formula C28H44O3S
Molecular Weight 460.7 g/mol
CAS No. 1135682-32-4
Cat. No. B7823496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dinonylnaphthalene-1-sulfonic Acid
CAS1135682-32-4
Molecular FormulaC28H44O3S
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O
InChIInChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31)
InChIKeyWDNQRCVBPNOTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dinonylnaphthalene-1-sulfonic Acid (CAS 1135682-32-4): Defined-Isomer Aryl Sulfonic Acid for High-Performance Industrial Formulations


2,3-Dinonylnaphthalene-1-sulfonic acid (CAS 1135682-32-4) is a structurally defined single-isomer aryl sulfonic acid with the molecular formula C28H44O3S and molecular weight 460.71 g/mol . It belongs to the dinonylnaphthalene sulfonic acid (DNNSA) family, which are recognized as high-production-volume chemicals used extensively as acid catalysts, pigment dispersants, corrosion inhibitors, and metal extraction agents across industrial coatings, lubricants, and hydrometallurgy [1]. Unlike the generic DNNSA mixture (CAS 25322-17-2) that contains multiple positional isomers, this compound is the isolated 2,3-isomer with the sulfonic acid group at the 1-position and nonyl substituents specifically at the 2- and 3-positions of the naphthalene ring . Its exceptionally high LogP of approximately 9.75, very low water solubility, and thermal stability above 100 °C underpin its utility in non-aqueous and high-temperature applications .

1 Defined single-isomer sulfonic acid for precision industrial formulations requiring reproducible stoichiometry.
2 Non-aqueous, high-temperature compatible — very low water solubility and thermal stability above 100 °C support solvent-borne and elevated-temperature processes.
3 Eliminates isomeric variability of generic DNNSA mixtures, supporting batch-to-batch consistency in catalyst loading and extraction stoichiometry.

Why Generic DNNSA Mixtures Cannot Substitute for the Defined 2,3-Isomer (CAS 1135682-32-4) in Precision Applications


Commercial DNNSA products (CAS 25322-17-2) are typically supplied as isomeric mixtures containing both 2,3-dinonylnaphthalene-1-sulfonic acid and 4,5-dinonylnaphthalene-2-sulfonic acid, often at active contents of only 55–65 wt% in solvents such as ethylene glycol dibutyl ether . This compositional variability introduces batch-to-batch inconsistency in critical performance parameters including aggregation number, reverse micelle size, and catalytic activity—properties that are directly influenced by the spatial arrangement of the nonyl side chains and the sulfonic acid head group on the naphthalene core [1]. In applications demanding reproducible stoichiometry, such as synergistic solvent extraction systems where metal–ligand complex stoichiometry governs separation factors, or in conductive polymer doping where acid–polymer interaction geometry dictates electrical conductivity, the uncontrolled isomeric distribution of generic DNNSA can lead to unpredictable performance drift [2]. The defined 2,3-isomer (CAS 1135682-32-4), available at 97% purity, eliminates this source of variability .

Target
Defined 2,3-isomer
Single-isomer DNNSA with defined sulfonic acid positioning at the 1-position and nonyl groups at 2- and 3-positions.
Generic Substitute
DNNSA Isomeric Mixture
Commercial DNNSA (CAS 25322-17-2) contains both 2,3- and 4,5-isomers in solvent, with active content that may shift between batches.
Risk Factor
Isomeric composition may alter reverse micelle aggregation number and catalytic activity.
Impact
Uncontrolled isomer distribution may cause performance drift in metal extraction stoichiometry and conductive polymer doping.
Risk Factor
Active content specification may not transfer; generic products supplied at 55–65 wt% in solvent vs. defined-isomer neat material.
Impact
Formulation loading calculations may require re-validation when switching between isomeric grades; stoichiometry-sensitive processes are most affected.

Quantitative Differentiation Evidence for 2,3-Dinonylnaphthalene-1-sulfonic Acid (CAS 1135682-32-4) vs. Closest Analogs and In-Class Alternatives


Defined Isomeric Structure vs. Generic DNNSA Mixture: Purity and Batch Reproducibility Advantage

The target compound (CAS 1135682-32-4) is the isolated 2,3-dinonylnaphthalene-1-sulfonic acid isomer supplied at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the generic DNNSA product (CAS 25322-17-2) is an isomeric mixture also containing 4,5-dinonylnaphthalene-2-sulfonic acid and is typically supplied at only 55–65 wt% active content in ethylene glycol dibutyl ether or similar solvents . This means the effective active concentration of the defined isomer in generic products cannot be guaranteed, introducing a quantifiable uncertainty of at least 35–45 percentage points in active content relative to the 97% single-isomer material.

Isomeric Purity
Data to verify
Defined 2,3-isomer at 97% purity with batch-specific QC vs. generic DNNSA mixture at 55–65 wt% active in solvent with uncontrolled isomeric distribution.
Supports batch reproducibility review and isomeric identity verification.
Supplier-reported specification; independent isomer-specific QC documentation to confirm.
Isomeric purity Quality control Batch reproducibility Procurement specification

Superior Corrosion Resistance vs. DDBSA and p-TSA Catalysts in Salt Spray Exposure

In head-to-head salt spray testing (ASTM B117), DNNSA-based catalysts demonstrate visually and quantitatively superior corrosion resistance compared to dodecylbenzene sulfonic acid (DDBSA) and p-toluenesulfonic acid (p-TSA) based catalysts at equivalent acid equivalency. A covalently blocked DNNSA catalyst (NACURE 1419) showed markedly less corrosion creep and blistering than a blocked DDBSA catalyst after 250 hours of salt fog exposure in a polyester/HMMM coil coating cured at 325 °C (25 seconds, PMT 235 °C) [1]. Similarly, NACURE 1323 (DNNSA-based) outperformed a blocked p-TSA catalyst after 500 hours of salt spray in a high-solids polyester/acrylic/melamine coil coating [2]. The performance advantage is attributed to the pronounced hydrophobic character of the dinonylnaphthalene backbone, which impedes water and ion permeation through the cured film [3].

Corrosion Resistance
Head-to-head
DNNSA-based catalysts showed markedly less corrosion creep and blistering vs. DDBSA at 250 h and vs. p-TSA at 500 h salt spray (ASTM B117) in polyester coil coatings.
Reported corrosion-resistance ranking in accelerated weathering context.
Supplier brochure evidence; quantitative creep values not reported.
Corrosion resistance Salt spray testing Coil coatings Acid catalyst comparison

High-Efficiency Dispersant Performance vs. Commercial Dispersants at Low Concentration

In a systematic dispersant demand study using a 70% TiPure R-960 TiO₂ concentrate in a K-FLEX 148/K-CRYL 200-6 (85:15 w/w) resin system with MIBK solvent, the baseline Brookfield viscosity without dispersant was 7800 poise [1]. At 1% dispersant concentration (based on pigment weight), NACORR 1552—a 50% active solution of zinc dinonylnaphthalene sulfonate—achieved viscosity reduction comparable to four commercial dispersants (DISLON KS-873N, ANTI-TERRA U, DISLON 1860, NUOSPERSE 657), but at lower concentrations (below 0.5%), NACORR 1552 was the most efficient dispersant among all five tested, as shown in the dispersant demand curves of FIG. 3 [2]. The patent further teaches that DNNSA-based dispersants are effective at 0.07–0.7 wt% based on pigment, approximately one-tenth the level required when DNNSA is used as a catalyst, enabling dual functionality without catalyst-level loading [3].

Dispersant Efficiency
Head-to-head
Zinc DNNS (NACORR 1552) identified as most efficient dispersant at sub-0.5% concentration among five tested commercial dispersants; effective at 0.07–0.7 wt% on pigment.
Reported concentration-response ranking for pigment dispersion in high-solids coatings.
Patent data; 70% TiO₂ concentrate in polyester/acrylic resin system.
Pigment dispersion High-solids coatings Viscosity reduction Mill grind optimization

Exceptional Ni/Co Separation Selectivity in Synergistic Solvent Extraction

A synergistic solvent extraction (SSX) system comprising DNNSA and decyl 4-picolinate (4PC) achieved 99.7% nickel extraction after five-stage counter-current operation with an aqueous-to-organic (A/O) volume ratio of 1/6 at 30 °C, resulting in a Co/Ni mass ratio increase from 56 in the feed to 25,700 in the raffinate—a 459-fold enhancement in cobalt purity [1]. This performance was obtained without generating wastewater, contrasting with traditional precipitation methods (oxides, hydroxides, sulfides) that fail to achieve complete Ni/Co separation [2]. The loaded organic phase was readily stripped using dilute H₂SO₄, demonstrating process recyclability [3]. While this study used generic DNNSA, the defined 2,3-isomer offers the potential for further optimization of the extraction stoichiometry given the known sensitivity of reverse micelle aggregation number—measured as 7 in n-heptane and 16 in n-hexane—to molecular geometry [4].

Ni/Co Separation
Context-dependent
Co/Ni mass ratio enhanced 459-fold (from 56 to 25,700); 99.7% Ni extraction after 5-stage counter-current SSX with DNNSA/4PC.
Supports solvent extraction circuit design for high-purity cobalt refining.
Study used generic DNNSA; defined-isomer performance may further optimize stoichiometry.
Solvent extraction Nickel-cobalt separation Hydrometallurgy Synergistic extraction

Lower Coating Conductivity vs. DDBSA and p-TSA Catalysts for Electrostatic Spray Applications

DNNSA-based acid catalysts (both unblocked and amine- or polymeric-blocked forms) impart significantly lower electrical conductivity to coating formulations compared to equivalent formulations catalyzed with DDBSA or p-TSA [1]. This property is critical for electrostatic spray applications where excessive coating conductivity can compromise transfer efficiency and film uniformity. The acid strength ranking for sulfonic acid catalysts is established as PTSA > DDBSA > DNNDSA > DNNSA > MSA, with DNNSA being the weakest acid in the series yet still providing effective catalysis comparable to PTSA in solvent-borne amino-crosslinked polyester systems [2]. The combination of lower acidity and higher hydrophobicity (LogP ≈ 9.75) gives DNNSA a unique profile: sufficient catalytic activity for cure while minimizing conductivity-related application defects and providing superior humidity resistance .

Coating Conductivity
Class-level
DNNSA ranked lowest conductivity among sulfonic acid catalysts (PTSA > DDBSA > DNNDSA > DNNSA > MSA); acid strength ranked 4th of 5.
Reported conductivity ranking supports electrostatic spray application fit.
Class-level inference from technical review; confirm with formulation-specific testing.
Electrostatic spray Coating conductivity Acid catalyst High-solids enamel

Reverse Micelle Aggregation Behavior: Tunable Molecular Organization for Solvent Extraction Design

DNNSA exhibits well-characterized reverse micelle formation in nonpolar solvents, with the aggregation number depending on solvent and measurement method: 7 monomer units per micelle in n-heptane as determined by metal ion extraction [1], and 16 in n-hexane as measured by vapor pressure osmometry (VPO) [2]. The critical micelle concentration (CMC) is estimated in the range of 1 × 10⁻⁶ to 1 × 10⁻⁷ formula weight per liter, indicating micelle formation at extremely low concentrations [3]. This aggregation behavior is directly relevant to its function as a liquid cation exchanger: in the DNNSA/D2EHPA mixed system, the presence of D2EHPA increases the CMC of DNNSA, and below the CMC the extraction mechanism reverts to that of the single D2EHPA system—demonstrating that precise control over DNNSA concentration relative to its CMC governs the extraction mechanism [4]. The defined 2,3-isomer geometry may influence the packing parameter and thus the aggregation number compared to the isomeric mixture, though direct comparative data on this point remain limited.

Micelle Aggregation
Reported
Aggregation number 7 in n-heptane (metal ion extraction) and 16 in n-hexane (VPO); CMC estimated at 1×10⁻⁶ to 1×10⁻⁷ formula wt/L.
Supports diluent selection and metal-loading capacity estimation in extraction circuits.
Solvent-dependent aggregation; defined-isomer packing may differ from mixture data.
Reverse micelles Aggregation number Solvent extraction Supramolecular chemistry

High-Value Application Scenarios for 2,3-Dinonylnaphthalene-1-sulfonic Acid (CAS 1135682-32-4) Based on Quantitative Differentiation Evidence


High-Solids Coil Coating Formulations Requiring Maximum Corrosion Resistance

In coil coating lines producing pre-painted metal for architectural cladding and automotive body panels, the demonstrated superiority of DNNSA-based catalysts over DDBSA and p-TSA in ASTM B117 salt spray testing (250–500 hours) [1] directly supports the selection of the defined 2,3-isomer for catalyst systems where consistent hydrophobicity and corrosion protection are paramount. The lower coating conductivity of DNNSA-catalyzed formulations further enables efficient electrostatic spray application on high-speed coil lines [2]. The 97% purity and defined isomeric structure of CAS 1135682-32-4 ensures that each batch delivers identical catalytic activity without the variability introduced by isomeric mixtures, supporting the tight process control demanded by continuous coil coating operations.

Battery-Grade Cobalt Sulfate Purification via Synergistic Solvent Extraction

For hydrometallurgical facilities producing high-purity cobalt sulfate (≥99.99%) destined for lithium-ion battery cathode precursors, the DNNSA/4PC synergistic solvent extraction system has demonstrated a 459-fold Co/Ni mass ratio enhancement (from 56 to 25,700) with 99.7% nickel removal in a five-stage counter-current circuit [3]. The defined 2,3-isomer offers advantages over generic DNNSA in this application because the extraction stoichiometry and reverse micelle aggregation number are sensitive to molecular geometry: the known aggregation number of 7 in n-heptane [4] can be more reliably reproduced with a single-isomer extractant, enabling tighter control over metal loading capacity and phase separation kinetics in continuous industrial extraction batteries.

Conductive Polymer Doping for Organic Electronics and Antistatic Coatings

DNNSA serves as a primary dopant for polyaniline (PANI), yielding processable PANI-DNNSA films with baseline conductivity of 0.16 S/cm that can be further enhanced to 334 S/cm through secondary doping with p-TSA [5]. For research groups and manufacturers developing organic electronic devices, antistatic coatings, or supercapacitor electrodes, the use of the defined 2,3-isomer eliminates the confounding variable of isomeric heterogeneity in dopant–polymer interaction studies. The extremely high LogP (~9.75) of DNNSA also imparts humidity resistance to doped polymer films, an advantage over more hydrophilic sulfonic acid dopants such as CSA (camphor-10-sulfonic acid) or DOSA (n-dodecyloxy sulfonic acid).

High-Solids Industrial Enamels with Dual Dispersant–Catalyst Functionality

The discovery that DNNSA-based dispersants are effective at 0.07–0.7 wt% on pigment—approximately one-tenth the level used for catalysis [6]—enables formulators to design high-solids industrial enamels where a single DNNSA additive serves both as a pigment dispersant and, at slightly elevated levels, as an acid catalyst for amino resin crosslinking. The defined 2,3-isomer supports this dual-function strategy with predictable, reproducible concentration–performance relationships, avoiding the batch-to-batch variability that plagues generic isomeric mixtures. This translates to reduced formulation complexity, fewer additive SKUs, and lower overall volatile organic content (VOC) through maximized solids loading.

Application
Selection Property
Validation Focus
High-solids coil coating formulations
Corrosion-resistant catalyst profile
Salt-spray endurance and coating conductivity review
Battery-grade cobalt sulfate purification
High-selectivity metal extraction
Ni/Co separation factor and phase disengagement kinetics
Conductive polymer doping for organic electronics
Defined-isomer dopant consistency
Conductivity benchmark and humidity-resistance comparison
High-solids industrial enamels
Dual dispersant–catalyst functionality
Concentration-response reproducibility at low loading
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